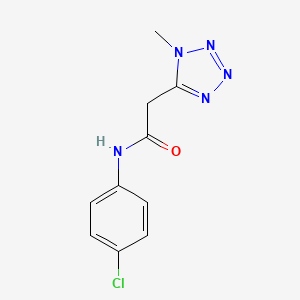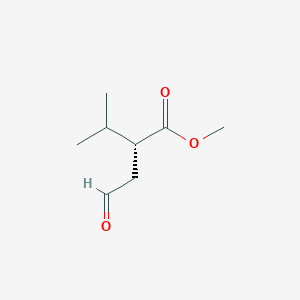![molecular formula C8H19NO5S B12623541 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid CAS No. 918131-34-7](/img/structure/B12623541.png)
2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is a chemical compound belonging to the class of amino sulfonic acids. It is known for its buffering capabilities, making it useful in various biochemical and molecular biology applications. This compound is often used to maintain the pH of solutions within a specific range, ensuring optimal conditions for various biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid typically involves the reaction of 2-hydroxyethylamine with propylamine and propane-1-sulfonic acid. The process can be summarized as follows:
Step 1: React 2-hydroxyethylamine with propylamine in the presence of a suitable catalyst to form the intermediate compound.
Step 2: Introduce propane-1-sulfonic acid to the reaction mixture, allowing it to react with the intermediate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces sulfonate esters or amides.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Biochemistry: Used as a buffer in enzyme reactions to maintain optimal pH conditions.
Molecular Biology: Employed in nucleic acid electrophoresis to stabilize the pH of the gel and running buffer.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in the production of various chemical products where pH control is crucial.
Mecanismo De Acción
The buffering action of 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining the pH of the solution. The sulfonic acid group can release a proton (H+), while the amino group can accept a proton, allowing the compound to stabilize the pH within a specific range.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Another amino sulfonic acid with similar buffering properties.
2-Hydroxy-3-[(2-hydroxyethyl)thio]propanoic acid: Contains a thioether group instead of an amino group.
2-Hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]propane-1-sulfonic acid: Features a tertiary butyl group instead of a propyl group.
Uniqueness
2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is unique due to its specific combination of hydroxyl, amino, and sulfonic acid groups, which provide it with distinct buffering capabilities and chemical reactivity. Its ability to maintain pH stability in various biochemical and industrial processes makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
918131-34-7 |
|---|---|
Fórmula molecular |
C8H19NO5S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-hydroxy-3-[2-hydroxyethyl(propyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C8H19NO5S/c1-2-3-9(4-5-10)6-8(11)7-15(12,13)14/h8,10-11H,2-7H2,1H3,(H,12,13,14) |
Clave InChI |
PWHAGEFOJTVILD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)CC(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)

![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)


![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)


